molecular formula C18H17NO6 B7734521 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate

2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Cat. No.: B7734521
M. Wt: 343.3 g/mol
InChI Key: WEEZFHDKKTUHKX-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is an organic compound that features both nitro and methoxy functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of these functional groups allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate typically involves the esterification of 3-(4-methoxyphenyl)propanoic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(3-Aminophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate.

    Reduction: 3-(4-Methoxyphenyl)propanoic acid and 2-(3-nitrophenyl)-2-oxoethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes and other proteins. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can further participate in biochemical reactions. The methoxy group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-hydroxyphenyl)propanoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-chlorophenyl)propanoate
  • 2-(3-Nitrophenyl)-2-oxoethyl 3-(4-fluorophenyl)propanoate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is unique due to the presence of both nitro and methoxy functional groups. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one of these functional groups. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, making it a more attractive candidate for pharmaceutical applications.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(4-methoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO6/c1-24-16-8-5-13(6-9-16)7-10-18(21)25-12-17(20)14-3-2-4-15(11-14)19(22)23/h2-6,8-9,11H,7,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEZFHDKKTUHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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